N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride
Description
Properties
IUPAC Name |
N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXMIMXCIGDYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Aminobenzaldehyde
A foundational approach involves the alkylation of 4-aminobenzaldehyde with diethylamine. Under reflux conditions in ethanol, the primary amine undergoes nucleophilic substitution to form N,N-diethyl-4-aminobenzaldehyde . This intermediate is critical for subsequent reductive amination.
Reductive Amination with Propen-1-ylamine
The aldehyde group reacts with propen-1-ylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via imine formation, followed by reduction to yield N,N-diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline . Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency, achieving yields of 65–75%.
Mannich Reaction Approach
The Mannich reaction offers a one-pot synthesis route. N,N-Diethylaniline , formaldehyde, and propen-1-ylamine react in aqueous ethanol at 60–80°C. The mechanism involves the formation of a methylene bridge between the aromatic amine and the propenylamine moiety. This method avoids isolation of intermediates but requires precise pH control (pH 6–7) to prevent polymerization of formaldehyde.
Nucleophilic Substitution via Chloromethyl Intermediate
A chloromethyl derivative of N,N-diethylaniline is synthesized using chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions. Subsequent reaction with propen-1-ylamine in dimethylformamide (DMF) at 100°C replaces the chloride with the propenylamino group. This method achieves higher regioselectivity (>90%) but involves hazardous intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reducing Agents
-
NaBH3CN is preferred over NaBH4 due to selective reduction of imines without attacking ester or nitrile groups.
-
Palladium catalysts (e.g., Pd/C) are avoided to prevent hydrogenation of the propenyl double bond.
Salt Formation and Purification
Dihydrochloride Synthesis
The free base is treated with 2 equivalents of HCl in anhydrous ether or ethanol. Protonation occurs at both the tertiary amine (N,N-diethyl) and secondary amine (propenylamino) sites. Crystallization at 4°C yields the dihydrochloride salt with >95% purity.
Analytical Characterization
-
NMR Spectroscopy :
-
HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 70 | 95 | Mild conditions, scalable | Requires toxic cyanoborohydride |
| Mannich Reaction | 60 | 85 | One-pot synthesis | pH sensitivity, byproduct formation |
| Nucleophilic Substitution | 80 | 90 | High regioselectivity | Hazardous intermediates |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the compound with analogous molecules:
Key Observations :
The dihydrochloride salt in both the main compound and (S)-4-(1-aminoethyl)aniline dihydrochloride improves aqueous solubility, critical for pharmaceutical formulations . Chirality in (S)-4-(1-aminoethyl)aniline dihydrochloride enables its use in asymmetric synthesis, whereas the main compound lacks stereocenters .
Pharmacological Relevance: While the main compound is an API intermediate, structurally related molecules like 3-(prop-2-en-1-yl)-thiazol-imines () exhibit angiotensin II receptor antagonism, suggesting that the allylamino group may contribute to bioactivity in cardiovascular therapies .
Physicochemical and Application-Based Comparison
| Property | This compound | (S)-4-(1-Aminoethyl)aniline Dihydrochloride | Propylblau Hydrochloride |
|---|---|---|---|
| Solubility | High (due to dihydrochloride) | High (dihydrochloride salt) | Moderate (hydrophilic groups) |
| Bioactivity | Intermediate (API precursor) | Low (research chemical) | Low (cosmetic dye) |
| Synthetic Utility | High (allylamino for modifications) | High (chiral intermediate) | Low (limited reactivity) |
Research Findings :
- Thermodynamic Stability: The diethylamino group in the main compound may enhance lipophilicity, improving membrane permeability compared to Propylblau’s polar nitro and hydroxy groups .
Biological Activity
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and biological evaluations, supported by relevant data and case studies.
- Molecular Formula : C13H18Cl2N2
- Molecular Weight : 273.21 g/mol
- CAS Number : 893589-74-7
The compound features a diethylamino group and a prop-2-en-1-yl amino side chain, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It acts as a photosensitizer, generating ROS under light exposure, which can lead to oxidative stress in cells.
- Cell Signaling Modulation : By affecting cellular signaling pathways, it can alter gene expression and cellular metabolism.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same class. For instance, derivatives exhibiting antibacterial activity against Gram-positive and Gram-negative bacteria have been documented. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli:
| Compound | MIC (μM) | Bacteria |
|---|---|---|
| N,N-Diethyl derivative | 12.4 | S. aureus |
| N,N-Diethyl derivative | 16.4 | B. cereus |
| N,N-Diethyl derivative | 16.5 | E. coli |
| N,N-Diethyl derivative | 16.1 | K. pneumoniae |
These findings indicate that this class of compounds may possess significant antibacterial properties, warranting further investigation into their therapeutic applications .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its ROS-generating capability, leading to increased oxidative stress and subsequent cell death.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
-
Case Study on Anticancer Activity :
- A study investigated the effects of a structurally similar compound on breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to ROS-mediated apoptosis.
-
Case Study on Antimicrobial Efficacy :
- Another study focused on the antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus. The results showed that certain derivatives were significantly more effective than standard antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. Basic
- ¹H/¹³C NMR : Allylic protons appear as doublets at δ 5.2–5.8 ppm; methylene groups (CH₂) near the aromatic ring resonate at δ 3.4–3.6 ppm.
- ESI-MS : Molecular ion [M+H]+ confirms the molecular weight (e.g., m/z ~287 for the free base).
- HPLC : A C18 column with acetonitrile/0.1% trifluoroacetic acid mobile phase assesses purity (>98%).
- Elemental analysis : Validates chloride content (~23.5% for dihydrochloride) .
What are the primary biological activities investigated for this compound, and what assay models are used?
Q. Basic
- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via minimum inhibitory concentration (MIC) assays.
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). The allyl group may enhance cellular uptake, while diethyl groups modulate lipophilicity. Positive controls include doxorubicin and ciprofloxacin .
How does the allylamino substituent influence the compound’s reactivity in electrophilic substitution reactions compared to alkylamino analogs?
Advanced
The allyl group’s conjugated double bond donates electron density via resonance, activating the aromatic ring toward electrophiles (e.g., nitration, bromination). Compared to alkylamino groups (e.g., propyl), allyl derivatives exhibit faster reaction rates (2–3× higher in nitration) due to stabilized transition states. Regioselectivity favors para substitution, confirmed by NOE NMR and X-ray crystallography of derivatives .
What strategies address contradictions in reported biological efficacy across studies?
Advanced
Discrepancies may arise from:
- Assay variability : Cell line passage numbers, serum concentrations, or incubation times.
- Purity differences : HPLC and LC-MS ensure >98% purity and rule out metabolite interference.
- Structural analogs : Comparative studies with N,N-dimethyl or propylamino analogs clarify substituent effects. Standardized protocols (e.g., CLSI guidelines for MIC assays) improve reproducibility .
How can continuous flow chemistry improve the scalability and safety of synthesizing this compound?
Q. Advanced
- Microreactors : Enable precise temperature control (100°C) and residence times (<5 minutes), reducing side reactions (e.g., over-alkylation) and improving yield (85% vs. batch 70%).
- In-line purification : Scavenger resins remove unreacted allylamine.
- Safety : Minimizes exposure to hazardous intermediates (e.g., benzyl chlorides) through closed-system processing .
What mechanistic insights explain its variable efficacy in cancer vs. antimicrobial assays?
Advanced
Divergent bioactivity may stem from:
- Target specificity : The compound likely inhibits bacterial membrane proteins (e.g., penicillin-binding proteins) but interacts with eukaryotic topoisomerases in cancer cells.
- Cellular uptake : LogP values (~2.5) suggest moderate lipophilicity, favoring Gram-positive bacterial membranes over mammalian cells. Structural modifications (e.g., fluorination) could enhance cancer cell penetration .
How do solvent polarity and pH affect its stability in aqueous solutions?
Q. Advanced
- Stability : Degrades in alkaline conditions (pH >8) via hydrolysis of the allylamino group.
- Solvent effects : Stable in polar aprotic solvents (DMF, DMSO) but prone to dimerization in alcohols. Buffered solutions (pH 4–6) at 4°C extend shelf life (>6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
